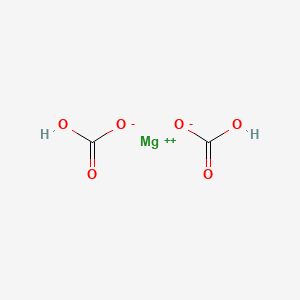
Magnesium bicarbonate
Cat. No. B1143533
Key on ui cas rn:
12143-96-3
M. Wt: 146.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US09169144B2
Procedure details


Mixing lime with the water will result in the lime preferentially reacting with carbon dioxide and bicarbonates to cause calcium carbonate to precipitate as calcium carbonate particles. This ordinarily occurs at a pH of approximately 10 to approximately 10.3. Once the carbon dioxide demand has been met, the lime is free to react with calcium bicarbonate, for example, which further results in the precipitation of calcium carbonate particles. Calcium bicarbonate is typically the most common calcium compound found in untreated water but other calcium-based hardness compounds have similar reactions. Magnesium compounds have a slightly different reaction. Generally, magnesium bicarbonate reacts with lime and produces calcium carbonate and magnesium carbonate. Then the magnesium carbonate reacts with lime and creates more calcium carbonate and magnesium hydroxide. Both of these compounds precipitate out of water.

Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[O-:2].[Ca+2:5].[C:6](=[O:9])([OH:8])[O-:7].[Ca].[Mg:11].C(=O)(O)[O-].[Mg+2].C(=O)(O)[O-]>O>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[C:6](=[O:7])([O-:9])[O-:8].[Mg+2:11] |f:0.1.2,5.6.7,9.10,11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Ca+2].C([O-])(O)=O
|
Step Two
|
Name
|
calcium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ca]
|
Step Three
|
Name
|
calcium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ca]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
|
[Compound]
|
Name
|
lime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a slightly different reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Mg+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
